PF-9366 is a novel inhibitor of human methionine adenosyltransferase 2A (Mat2A), the extrahepatic isoform.
2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine
CAS No.:
Cat. No.: VC0539307
Molecular Formula: C20H19ClN4
Molecular Weight: 350.8 g/mol
Purity: >96% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN4 |
|---|---|
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine |
| Standard InChI | InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 |
| Standard InChI Key | LYLASWLQCMKZAT-UHFFFAOYSA-N |
| SMILES | CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
| Canonical SMILES | CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
| Appearance | Solid powder |
Introduction
2-(7-chloro-5-phenyl- triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine is a synthetic compound that belongs to the class of triazoloquinoline derivatives. Its chemical structure features a triazole ring fused with a quinoline moiety, which contributes to its potential biological activity. The compound is identified by its CAS number 72882-78-1 and has a molecular formula of C20H19ClN4 with a molecular weight of approximately 350.85 g/mol.
Synthesis and Research Findings
Research into the synthesis of triazoloquinoline derivatives has shown that they can be produced through various methods including cyclization reactions involving appropriate precursors. The synthesis of 2-(7-chloro-5-phenyl- triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine typically involves multi-step organic reactions that allow for the introduction of the triazole and quinoline functionalities.
Biological Activity
Studies have indicated that compounds within this class may exhibit significant biological activities, particularly in anticancer research. For instance:
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Anticancer Activity: Preliminary evaluations suggest that certain derivatives show promising activity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to assess the efficacy of these compounds in inhibiting tumor cell growth.
Applications and Potential Uses
Given its structural characteristics and preliminary biological activity data, this compound may hold potential applications in medicinal chemistry as:
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Anticancer Agent: Due to its ability to inhibit cancer cell proliferation.
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